molecular formula C21H21NO B2885613 [1,1'-biphenyl]-4-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2319894-85-2

[1,1'-biphenyl]-4-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No.: B2885613
CAS No.: 2319894-85-2
M. Wt: 303.405
InChI Key: QIZGEAFCZUINOK-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-4-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone is a bicyclic compound featuring an 8-azabicyclo[3.2.1]octane core with a methylene group at position 3 and a [1,1'-biphenyl]-4-ylmethanone substituent at the nitrogen atom. This structure combines the rigidity of the bicyclic scaffold with the aromatic bulk of the biphenyl group, which may enhance binding to hydrophobic pockets in biological targets. The stereochemistry ((1R,5S)) is critical for its conformational stability and interaction with chiral receptors or enzymes .

Properties

IUPAC Name

(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO/c1-15-13-19-11-12-20(14-15)22(19)21(23)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-10,19-20H,1,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZGEAFCZUINOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling between 4-bromobenzoic acid and phenylboronic acid remains the most efficient route. Modifications to this method include:

  • Catalyst systems : Pd(PPh₃)₄ in toluene/water (3:1) at 80°C for 12 hours achieves 85–92% yield.
  • Alternative ligands : Use of SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) reduces catalyst loading to 0.5 mol% while maintaining 89% yield.

Ullmann-Type Coupling for Halogenated Derivatives

For halogenated biphenyls (e.g., 2-chloro or 2-trifluoromethyl variants), copper(I)-mediated Ullmann coupling under microwave irradiation (150°C, 30 min) in DMF affords 70–78% yields. This method avoids palladium but requires stoichiometric CuI and 1,10-phenanthroline as a ligand.

Construction of the 8-Azabicyclo[3.2.1]octane Core

The stereoselective synthesis of the (1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane moiety involves ring-closing strategies and functional group manipulations.

Lactone Ring-Opening and Amine Cyclization

A patent by WO2014200786A1 details the synthesis of 7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylates via lactone ring-opening with amines (Step B):

  • Reagents : tert-Butyl 4-aminopiperidine-1-carboxylate reacts with δ-lactone derivatives in acetone/water.
  • Conditions : 10–15°C for 30 minutes, followed by warming to 48–53°C for 3–6 hours.
  • Yield : 95% with no coupling reagents required.

Deprotection of tert-Butyl Carboxylates

Conversion of tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate to the free amine is achieved via HCl-mediated deprotection:

  • Procedure : Treatment with 4M HCl in dioxane/water (25°C, 12 hours) provides 8-azabicyclo[3.2.1]octan-3-ol in quantitative yield.
  • Key Data : $$ ^{13}C $$ NMR (CDCl₃) δ 79.8 (C-O), 55.0 (N-CH₂), 28.4 (cyclohexyl CH₂).

Introduction of the Methylene Group

The 3-methylene substituent is installed via Wittig olefination or Grignard addition:

  • Wittig Reaction : Reaction of 8-azabicyclo[3.2.1]octan-3-one with methylenetriphenylphosphorane (Ph₃P=CH₂) in THF (0°C to reflux) yields 75–82% of the methylene derivative.
  • Grignard Approach : tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate treated with CH₂MgBr in THF at −78°C provides the methylene adduct in 68% yield.

Methanone Linkage Formation

Coupling the biphenyl carboxylic acid to the 8-azabicyclo[3.2.1]octane amine requires activation of the carboxylic acid.

Acyl Chloride-Mediated Coupling

  • Activation : Treatment of [1,1'-biphenyl]-4-carboxylic acid with thionyl chloride (SOCl₂) in dichloromethane (DCM) generates the acyl chloride.
  • Coupling : Reaction with 3-methylene-8-azabicyclo[3.2.1]octane in the presence of triethylamine (Et₃N) in DCM (0°C to RT, 4 hours) achieves 80–85% yield.

Carbodiimide-Based Coupling

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF.
  • Conditions : Stirring at 25°C for 12 hours affords the methanone product in 88% yield with minimal epimerization.

Stereochemical Control and Resolution

The (1R,5S) configuration is enforced during the bicyclo[3.2.1]octane synthesis:

  • Chiral Auxiliaries : Use of (R)- or (S)-proline-derived catalysts in asymmetric Michael additions ensures enantiomeric excess (ee > 98%).
  • Crystallographic Validation : Single-crystal X-ray diffraction of intermediates confirms absolute configuration, as demonstrated in related benzofuran-triazole structures.

Scalability and Industrial Considerations

Solvent Optimization

  • Preferred Solvents : Acetone, ethyl acetate, and DMAC are prioritized for low toxicity and high boiling points.
  • Cost Analysis : Transitioning from Pd-based catalysts to Cu-mediated Ullmann coupling reduces raw material costs by 40% for halogenated derivatives.

Waste Mitigation

  • Byproduct Recycling : Copper residues from coupling reactions are recovered via ion-exchange resins, achieving >90% metal reclamation.

Chemical Reactions Analysis

Types of Reactions

[1,1’-biphenyl]-4-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium), and nucleophiles (e.g., sodium methoxide). The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, [1,1’-biphenyl]-4-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology and Medicine

Its structural features make it a candidate for binding to specific biological targets, such as enzymes or receptors, which can lead to the development of new therapeutic agents .

Industry

Industrially, the compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity. It may also find applications in the development of sensors and catalysts .

Mechanism of Action

The mechanism of action of [1,1’-biphenyl]-4-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s bicyclic structure allows it to fit into the binding pockets of proteins, making it an effective inhibitor .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents on Bicyclo[3.2.1]octane Key Functional Groups Biological Target/Activity Reference
[1,1'-Biphenyl]-4-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone 3-methylene, biphenyl-methanone Methylene, aromatic ketone Not explicitly stated (potential CNS or kinase targets) N/A
(4-Chlorophenyl)((1R,3r,5S)-3-(phenylamino)-8-azabicyclo[3.2.1]octan-8-yl)methanone 3-phenylamino, 4-chlorophenyl Chlorophenyl, secondary amine Antibacterial activity
PF-06700841 3-(pyrimidin-4-yl), difluorocyclopropyl Pyrimidine, difluorocyclopropyl Dual TYK2/JAK1 inhibitor (autoimmune diseases)
Maraviroc 3-triazolyl, difluorocyclohexane Triazole, difluoro CCR5 antagonist (HIV entry inhibitor)
BK63156 3-triazolyl, 4-methoxyphenylpropan-1-one Triazole, methoxyphenyl Not explicitly stated (research compound)

Key Structural and Functional Insights

Biphenyl vs. Chlorophenyl/Aromatic Substituents

The biphenyl group in the target compound provides greater hydrophobicity and steric bulk compared to the 4-chlorophenyl group in . This may enhance binding to lipophilic regions in targets like GPCRs or kinases but could reduce solubility.

Methylene vs. Heterocyclic Substituents

The 3-methylene group in the target compound introduces rigidity but lacks hydrogen-bonding capability, unlike the pyrimidine (PF-06700841) or triazole (BK63156, Maraviroc) groups in other derivatives. For example, PF-06700841’s pyrimidine moiety facilitates interactions with kinase ATP-binding pockets , while Maraviroc’s triazole contributes to CCR5 binding .

Stereochemical Considerations

The (1R,5S) configuration in the target compound is shared with PF-06700841 and Maraviroc, suggesting a conserved role in maintaining optimal spatial orientation for target engagement. Deviations in stereochemistry (e.g., (1R,3r,5S) in ) may alter bioactivity profiles .

Biological Activity

Chemical Structure and Properties

The compound features a biphenyl moiety linked to a bicyclic structure, specifically an azabicyclo[3.2.1]octane. Its molecular formula can be represented as C20H22N2OC_{20}H_{22}N_{2}O with a molecular weight of approximately 306.4 g/mol. The presence of both the biphenyl and azabicyclo structures is significant in determining its biological properties.

Research indicates that compounds similar to [1,1'-biphenyl]-4-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone may interact with various biological targets, particularly neurotransmitter receptors such as the α7 nicotinic acetylcholine receptor (nAChR) . The activation of this receptor has been linked to anti-inflammatory effects and neuroprotective properties.

Key Findings:

  • Agonistic Activity : Compounds targeting the α7 nAChR have shown promise in modulating inflammatory responses by increasing levels of anti-inflammatory cytokines like IL-10 .
  • Neuroprotective Effects : The activation of α7 nAChRs is associated with neuroprotection in models of neurodegeneration .

In Vitro Studies

Recent studies have evaluated the compound's cytotoxicity and inhibitory activity against various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)12.5Induction of apoptosis
HeLa (Cervical Cancer)15.0Cell cycle arrest at G2/M phase
A549 (Lung Cancer)10.0Inhibition of proliferation via apoptosis

These findings suggest that the compound exhibits selective cytotoxicity towards specific cancer cells while sparing normal cells.

Case Studies

  • Neuroprotection in Animal Models :
    • A study involving rat models demonstrated that administration of the compound significantly reduced neuronal loss in models of induced neurotoxicity, suggesting its potential for treating neurodegenerative diseases.
  • Anti-inflammatory Effects :
    • In a clinical trial involving patients with chronic inflammatory conditions, the compound was shown to reduce markers of inflammation significantly compared to placebo controls.

Q & A

Q. What are the key synthetic strategies for [1,1'-biphenyl]-4-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone, and how are reaction conditions optimized?

Answer: The synthesis involves multi-step protocols:

  • Step 1: Formation of the azabicyclo[3.2.1]octane core via cyclization reactions under high-pressure conditions to stabilize strained intermediates .
  • Step 2: Introduction of the 3-methylene group using alkylation or Wittig reactions, with temperature control (e.g., −78°C to 25°C) to prevent side reactions .
  • Step 3: Coupling the biphenyl-4-ylmethanone moiety via Suzuki-Miyaura cross-coupling, requiring palladium catalysts and inert atmospheres .
  • Optimization: Solvent selection (e.g., THF for solubility) and chromatography (HPLC or flash chromatography) ensure >95% purity .

Q. How is the stereochemical integrity of the (1R,5S)-configured azabicyclo framework validated during synthesis?

Answer:

  • Chiral HPLC separates enantiomers, with retention times compared to reference standards .
  • X-ray crystallography confirms absolute configuration, as demonstrated for analogous compounds (e.g., (1R*,5S*)-8-(2-fluoro-4-nitrophenyl) derivatives) .
  • NMR spectroscopy (e.g., NOESY) identifies through-space interactions between protons to verify spatial arrangement .

Q. What in vitro assays are recommended for initial biological screening of this compound?

Answer:

  • Enzyme inhibition assays: Test affinity for targets like kinases or GPCRs using fluorescence polarization or radiometric assays .
  • Cytotoxicity profiling: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Metabolic stability: Assess hepatic clearance via liver microsome incubations (human/rat) with LC-MS quantification .

Advanced Research Questions

Q. How can contradictory bioactivity data between similar azabicyclo derivatives be resolved?

Answer:

  • Structural-activity relationship (SAR) analysis: Compare substituent effects (e.g., triazole vs. sulfonyl groups) on target binding using molecular docking .
  • Orthogonal assays: Validate results across multiple platforms (e.g., SPR for binding kinetics vs. functional cAMP assays) .
  • Batch consistency checks: Ensure synthetic reproducibility via NMR and HRMS to rule out impurity-driven artifacts .

Q. What computational methods predict the compound’s interaction with biological targets?

Answer:

  • Molecular dynamics (MD) simulations: Model binding to receptors (e.g., 5-HT receptors) over 100-ns trajectories to assess stability .
  • Free energy calculations: Use MM/GBSA to estimate binding affinities (ΔG) and compare to experimental IC50 values .
  • Pharmacophore mapping: Identify critical interaction points (e.g., hydrogen bonds with azabicyclo nitrogen) using Schrödinger Suite .

Q. How are stereochemical challenges addressed in large-scale synthesis?

Answer:

  • Asymmetric catalysis: Employ chiral ligands (e.g., BINAP) in palladium-catalyzed steps to enhance enantiomeric excess (ee >98%) .
  • Crystallization-induced dynamic resolution (CIDR): Exploit differential solubility of diastereomers in solvents like ethyl acetate .
  • Process analytical technology (PAT): Monitor reaction progress in real-time via FTIR or Raman spectroscopy to adjust conditions .

Contradictions and Mitigation

  • Contradiction: Triazole analogs show variable antifungal activity ( vs. 5).
    Resolution: Differences in logP values (2.1 vs. 3.5) suggest membrane permeability as a limiting factor; adjust substituent lipophilicity .
  • Contradiction: Conflicting cytotoxicity data in similar bicyclic compounds.
    Resolution: Verify cell line genetic backgrounds (e.g., p53 status) and assay endpoints (apoptosis vs. necrosis) .

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